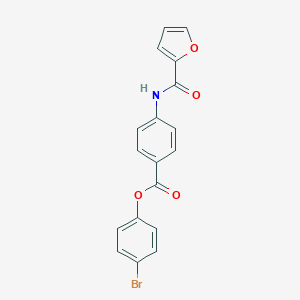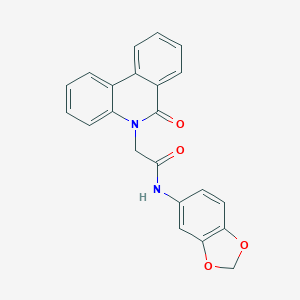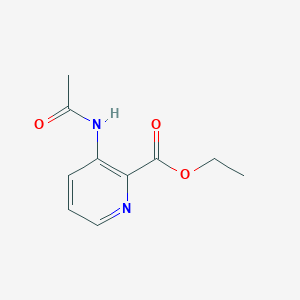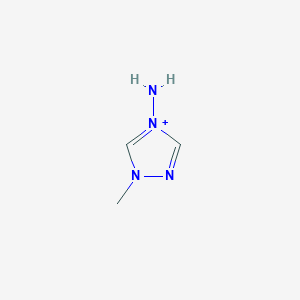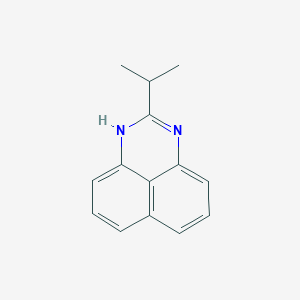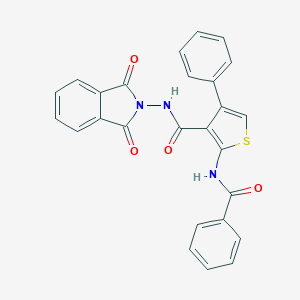
2-(benzoylamino)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-phenyl-3-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(benzoylamino)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-phenyl-3-thiophenecarboxamide, also known as BDT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDT is a member of the isoindoline family of compounds and has been shown to have promising anti-cancer properties.
Wirkmechanismus
2-(benzoylamino)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-phenyl-3-thiophenecarboxamide exerts its anti-cancer effects by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is involved in the stabilization and function of many oncogenic proteins, and inhibition of HSP90 leads to the degradation of these proteins, ultimately resulting in cancer cell death.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer therapy. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(benzoylamino)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-phenyl-3-thiophenecarboxamide is its specificity for HSP90, which makes it a potentially safer and more effective cancer therapy compared to traditional chemotherapy drugs. However, this compound has limitations in terms of its solubility and stability, which may affect its effectiveness in vivo.
Zukünftige Richtungen
For 2-(benzoylamino)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-phenyl-3-thiophenecarboxamide research include improving its solubility and stability for in vivo applications, as well as further investigating its anti-inflammatory properties for the treatment of inflammatory diseases. Additionally, studies on the synergistic effects of this compound with other anti-cancer drugs may provide insight into potential combination therapies.
Synthesemethoden
The synthesis of 2-(benzoylamino)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-phenyl-3-thiophenecarboxamide involves the reaction of 2-aminobenzamide with 3-thiophenecarboxylic acid, followed by the addition of phthalic anhydride and subsequent reduction with sodium dithionite. The final product is obtained through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(benzoylamino)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-phenyl-3-thiophenecarboxamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
Molekularformel |
C26H17N3O4S |
|---|---|
Molekulargewicht |
467.5 g/mol |
IUPAC-Name |
2-benzamido-N-(1,3-dioxoisoindol-2-yl)-4-phenylthiophene-3-carboxamide |
InChI |
InChI=1S/C26H17N3O4S/c30-22(17-11-5-2-6-12-17)27-24-21(20(15-34-24)16-9-3-1-4-10-16)23(31)28-29-25(32)18-13-7-8-14-19(18)26(29)33/h1-15H,(H,27,30)(H,28,31) |
InChI-Schlüssel |
XNCGTFYBHQVPSJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC(=C2C(=O)NN3C(=O)C4=CC=CC=C4C3=O)NC(=O)C5=CC=CC=C5 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CSC(=C2C(=O)NN3C(=O)C4=CC=CC=C4C3=O)NC(=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 6-bromo-8-(sec-butylamino)imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B273541.png)
![1-[(2,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B273548.png)
![1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B273551.png)
![N-[3-(1H-imidazol-1-yl)propyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B273553.png)
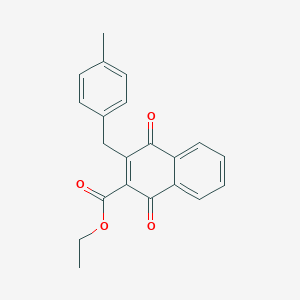
![2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B273556.png)
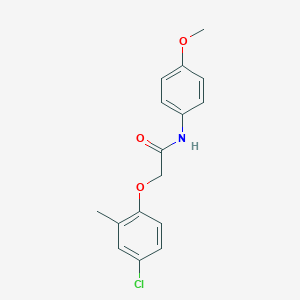
![2-methyl-3-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]quinazolin-4-one](/img/structure/B273559.png)
![2-(4-Methylphenyl)-2-oxoethyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)](/img/structure/B273563.png)
